molecular formula C20H16ClNO4S B14646501 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate CAS No. 53691-09-1

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate

Cat. No.: B14646501
CAS No.: 53691-09-1
M. Wt: 401.9 g/mol
InChI Key: ONDSFOICWSERAU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate typically involves multiple steps One common method is the electrophilic aromatic substitution reaction The process begins with the chlorination of the benzene ring using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃)Finally, the benzoate ester is formed by esterification with benzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Chlorine (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloro, sulfonyl, and benzoate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

53691-09-1

Molecular Formula

C20H16ClNO4S

Molecular Weight

401.9 g/mol

IUPAC Name

[5-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl] benzoate

InChI

InChI=1S/C20H16ClNO4S/c1-14-7-10-17(11-8-14)27(24,25)22-18-12-9-16(21)13-19(18)26-20(23)15-5-3-2-4-6-15/h2-13,22H,1H3

InChI Key

ONDSFOICWSERAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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